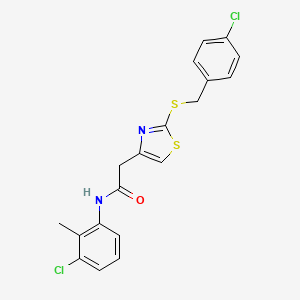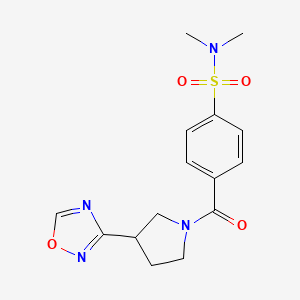
4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
Übersicht
Beschreibung
4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . It has important applications in drug development and research . For example, compounds containing this skeleton have anti-inflammatory, antibacterial, hair growth stimulating properties, and more .
Synthesis Analysis
The synthesis of this compound involves a [2+2] successive reaction process of cyclization/decarbonation/sulfonylation . This process is characterized by heating an aprotic solvent as a reaction medium, mixing N-aryl amide with chlorosulfonyl isocyanate . The synthesis method is reported to have low cost, no toxicity, and high synthesis efficiency .Molecular Structure Analysis
The molecular formula of this compound is C8H8N2O2S . Its average mass is 196.226 Da and its monoisotopic mass is 196.030655 Da .Chemical Reactions Analysis
In the synthesis of compounds containing the 1,2,4-benzothiadiazine-1,1-dioxide skeleton, a ring closure reaction is a key step . The literature reports that the main methods for synthesizing the compounds involve cyclization with trimethyl orthoacetate, using the aldehyde to close the ring, and high-temperature (200 ℃) ring closure .Wissenschaftliche Forschungsanwendungen
Structural Studies
- Structural studies on benzothiadiazine derivatives, including 4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, provide insights into their crystal structures and molecular interactions. Such studies reveal the planarity of the benzothiadiazine ring and the orientation of sulfonyl groups, which are significant for understanding their chemical behavior and potential applications (Bombieri et al., 1990).
Chemical Synthesis and Modification
- Research into the synthesis and modification of this compound derivatives has led to the development of various compounds with potential biological activities. Techniques like Mitsunobu reactions have been utilized for synthesizing complex derivatives (Chern et al., 1991).
Potential Therapeutic Applications
- The derivatives of this compound have been studied for their potential therapeutic applications, including as allosteric modulators of AMPA/kainate receptors, which could have implications for the treatment of neurological disorders (Braghiroli et al., 2002).
Interaction with Biological Molecules
- The binding characteristics of benzothiadiazine derivatives to human albumin have been investigated. Understanding these interactions is crucial for drug development, as they can influence the distribution and efficacy of pharmaceutical compounds (Sellers & Koch-Weser, 1974).
Wirkmechanismus
Target of Action
The primary targets of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide are KATP channels and AMPA receptors . These targets play a crucial role in regulating insulin release and neurotransmission, respectively .
Mode of Action
4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide interacts with its targets by binding to specific sites on the KATP channels and AMPA receptors . This binding results in the activation of KATP channels and modulation of AMPA receptors, leading to changes in insulin release and neurotransmission .
Biochemical Pathways
The activation of KATP channels and modulation of AMPA receptors by 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide affects the insulin signaling pathway and glutamatergic neurotransmission . These changes can have downstream effects on glucose metabolism and synaptic plasticity .
Pharmacokinetics
The compound’s molecular weight (27513 ) suggests that it may have good oral bioavailability.
Result of Action
The molecular and cellular effects of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dioxide’s action include enhanced insulin release and altered neurotransmission . These effects can potentially influence metabolic processes and neuronal communication .
Zukünftige Richtungen
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which 4-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide belongs, has been the subject of ongoing research due to its wide range of pharmacological activities . Future research may focus on exploring new therapeutic activities and optimizing the synthesis process .
Eigenschaften
IUPAC Name |
4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-10-6-9-13(11,12)8-5-3-2-4-7(8)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMOILWTJHUYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NS(=O)(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)


![(8R,10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/no-structure.png)


![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)



![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)
